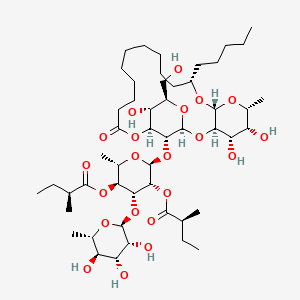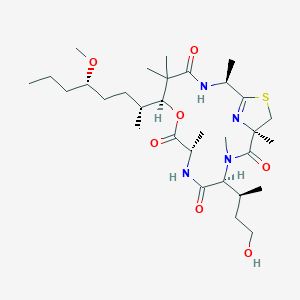
Magnosalin
Übersicht
Beschreibung
Magnosalin is a lignan.
Wissenschaftliche Forschungsanwendungen
Magnetic Nanoparticle Production in Mammalian Cells
Magnosalin has been a topic of interest in the development of magnetic nanoparticles in mammalian cells. The study by Zurkiya, Chan, and Hu (2008) showed that expressing magA, a gene from magnetotactic bacteria, in human cell lines leads to the formation of magnetic, iron-oxide nanoparticles. This finding is significant for magnetic resonance imaging (MRI) as these particles can be formed in vivo using endogenous iron, enhancing MRI's capacity to provide functional, physiological, and molecular information (Zurkiya, Chan, & Hu, 2008).
Anti-Angiogenic and Anti-Rheumatic Properties
A derivative of magnosalin, TAS-202, was synthesized and found to possess potent anti-angiogenic and anti-rheumatic activities. Tanaka et al. (2002) reported that this derivative inhibited the proliferation of vascular endothelial cells more effectively than magnosalin itself. It showed significant inhibition of fibroblast growth factor (bFGF)-induced angiogenesis and collagen-induced arthritis in mice, making it a promising candidate for treating rheumatoid arthritis (Tanaka et al., 2002).
Plasma–Material Interaction Studies
The Magnetized Plasma Interaction Experiment (MAGPIE) device, as detailed by Blackwell et al. (2012), is a helicon source plasma device designed for a broad range of research activities, including studies on plasma–material interactions. This device can support various material targets to study different plasma–material interaction phenomena, contributing to the understanding of these interactions in a controlled environment (Blackwell et al., 2012).
Magnetic Field Sensors
Magnonic crystals have been investigated for their potential as extremely sensitive magnetic field sensors. Inoue et al. (2011) demonstrated that these artificial magnetic structures can control the propagation of magnetostatic waves, allowing them to function as highly sensitive sensors for detecting magnetic fields. The research indicates the potential of magnonic crystals in developing advanced magnetic field sensing technologies (Inoue et al., 2011).
Hydrometeorological Research
The synthesis of MAGS (Mackenzie Global Energy and Water Cycle Experiment Study) atmospheric and hydrometeorological research has been a significant area of study. Szeto et al. (2007) discussed the achievements of MAGS in advancing the understanding of the Mackenzie River basin climate system. This work integrates the basin's climate system and sheds light on various aspects of the hydroclimate, contributing to the broader understanding of water and energy cycling at high latitudes (Szeto et al., 2007).
Meteorological Application Grid
The Meteorological Application Grid (MAG) was proposed to address issues in operational numerical weather prediction (NWP) systems and research environments. Yang, Zhang, and Chen (2003) described the MAG as including Resource Access Portal (RAP), Product Announcement Portal (PAP), and Research Collaborative Portal (RCP), providing a universal platform for scientists to develop NWP software, share source codes, and conduct experiments. This initiative aims to upgrade operational NWP systems and facilitate the sharing of computational power and meteorological data (Yang, Zhang, & Chen, 2003).
Eigenschaften
Produktname |
Magnosalin |
|---|---|
Molekularformel |
C24H32O6 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-[(1R,2R,3R,4R)-2,3-dimethyl-4-(2,4,5-trimethoxyphenyl)cyclobutyl]-2,4,5-trimethoxybenzene |
InChI |
InChI=1S/C24H32O6/c1-13-14(2)24(16-10-20(28-6)22(30-8)12-18(16)26-4)23(13)15-9-19(27-5)21(29-7)11-17(15)25-3/h9-14,23-24H,1-8H3/t13-,14-,23+,24+/m1/s1 |
InChI-Schlüssel |
WCERJEZPIONOJU-LHEXPUQLSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]([C@@H]1C2=CC(=C(C=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
Kanonische SMILES |
CC1C(C(C1C2=CC(=C(C=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
Synonyme |
(1alpha,2beta,3beta,4alpha)-isomer of magnosalin heterotropan magnosalin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,2-Dioxolane-3-acetic acid, 5-[(9E,11E,13E)-9,11,13-hexadecatrienyl]-3,5-dimethyl-, (3R,5S)-](/img/structure/B1245551.png)



![N-[(S)-cyclopropyl-(3-fluorophenyl)methyl]-3-[[methyl(methylsulfonyl)amino]methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B1245555.png)




